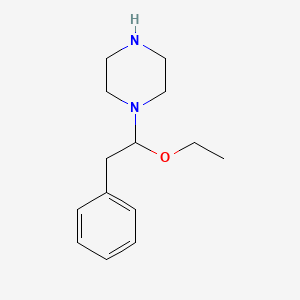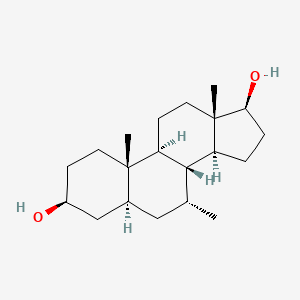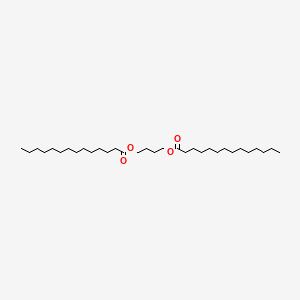
Tetradecanoic acid, 1,4-butanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 1,4-butanediyl ester is a chemical compound with the molecular formula C32H62O4. It is an ester formed from tetradecanoic acid (also known as myristic acid) and 1,4-butanediol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 1,4-butanediyl ester typically involves the esterification reaction between tetradecanoic acid and 1,4-butanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and water is removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors and catalysts to ensure high yields and efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic acid, 1,4-butanediyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 1,4-butanediol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 1,4-butanediol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
Tetradecanoic acid, 1,4-butanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of tetradecanoic acid, 1,4-butanediyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also be metabolized by enzymes such as esterases, leading to the release of tetradecanoic acid and 1,4-butanediol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoic acid (Myristic acid): A saturated fatty acid with similar structural features.
1,4-Butanediol: A diol used in the synthesis of various esters and polymers.
Uniqueness
Tetradecanoic acid, 1,4-butanediyl ester is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of a long-chain fatty acid and a diol makes it suitable for applications in both biological and industrial contexts, offering advantages such as biodegradability and compatibility with various polymer systems.
Propriétés
Numéro CAS |
26719-58-4 |
|---|---|
Formule moléculaire |
C32H62O4 |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
4-tetradecanoyloxybutyl tetradecanoate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31(33)35-29-25-26-30-36-32(34)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clé InChI |
HAVZZMORNRVMDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
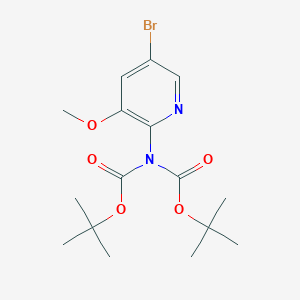

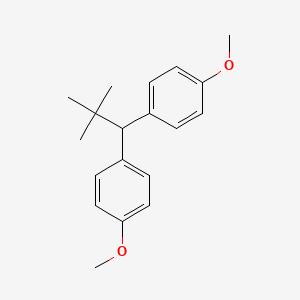
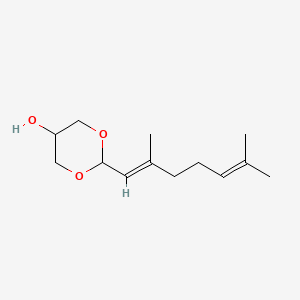
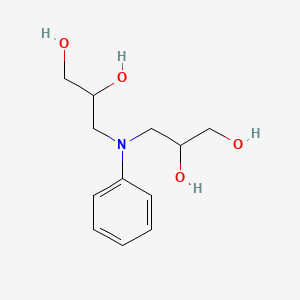
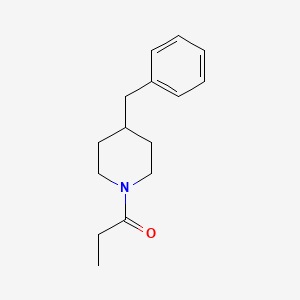
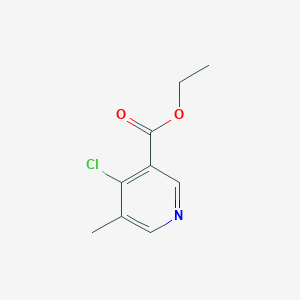
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
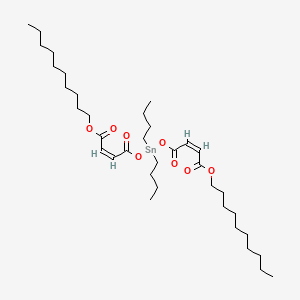
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)

